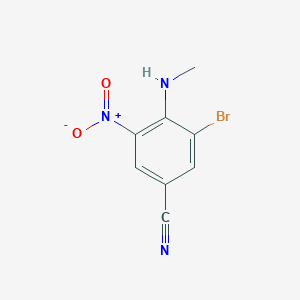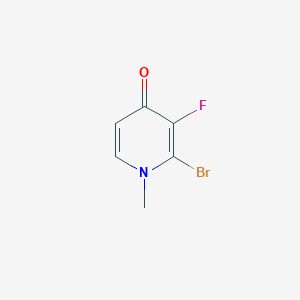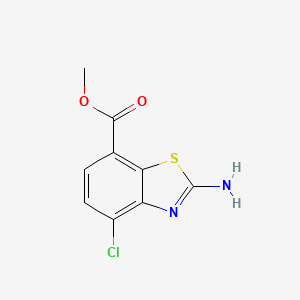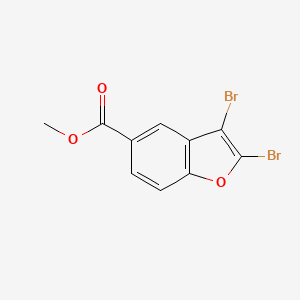
1-(2-Bromophenyl)butan-2-amine hydrochloride
Descripción general
Descripción
1-(2-Bromophenyl)butan-2-amine hydrochloride is a chemical compound with the CAS Number: 1379944-29-2 . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride . It is a powder and is stored at room temperature .
Molecular Structure Analysis
The InChI code for 1-(2-Bromophenyl)butan-2-amine hydrochloride is 1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H .Physical And Chemical Properties Analysis
1-(2-Bromophenyl)butan-2-amine hydrochloride is a powder . It has a molecular weight of 264.59 . The IUPAC name for this compound is 1-(2-bromophenyl)-2-butanamine hydrochloride .Aplicaciones Científicas De Investigación
Synthesis of Benzimidazoles and Thienoimidazoles
The compound has been utilized in the synthesis of 1-substituted benzimidazoles and thieno[2,3-d]imidazoles via reactions with o-bromophenyl isocyanide under CuI catalysis. These heterocycles are of significant interest due to their pharmacological properties. The process demonstrates moderate to good yields, highlighting the compound's role in constructing complex nitrogen-containing heterocycles (Lygin & Meijere, 2009).
Novel Safety-Catch Amine Protection
The development of the 9-(4-bromophenyl)-9-fluorenyl group as a novel safety-catch amine protecting strategy illustrates another application. This approach enables the selective activation and removal of the protecting group under mild conditions, offering a versatile tool for synthetic chemistry involving amines (Surprenant & Lubell, 2006).
Synthesis of α-Amino Phosphonates
Butyldimethyl(1-phenylethyl)ammonium bromide catalysis has been employed for the synthesis of α-amino phosphonates from aldehydes, aromatic amines, and trimethylphosphite. This method provides an efficient route to α-amino phosphonates, which are valuable in medicinal chemistry (Reddy et al., 2005).
Enzymatic Strategies for Synthesis
Enzymatic strategies have been explored for synthesizing enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines, demonstrating the compound's utility in the production of chiral amines. This approach highlights the versatility of biocatalysis in synthesizing complex molecules with high selectivity and under mild conditions (Mourelle-Insua et al., 2016).
CO2 Capture
The compound has also found applications in environmental chemistry, particularly in CO2 capture. A task-specific ionic liquid derived from the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide demonstrates the compound's potential in developing new materials for gas sequestration. This application underscores the role of chemical synthesis in addressing environmental challenges (Bates et al., 2002).
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-bromophenyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN.ClH/c1-2-9(12)7-8-5-3-4-6-10(8)11;/h3-6,9H,2,7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJDAHWLRQANFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenyl)butan-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






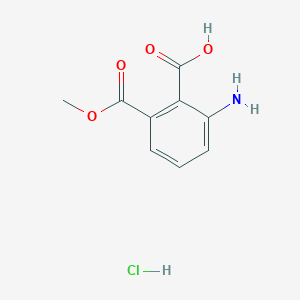

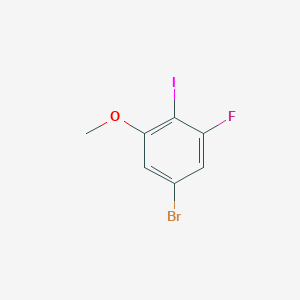
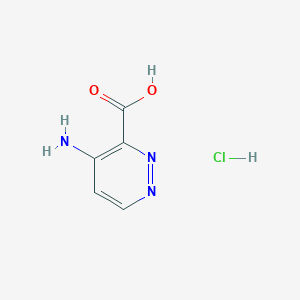
![(5-Benzyl-4H-[1,2,4]triazol-3-yl)-acetic acid hydrochloride](/img/structure/B1378207.png)
